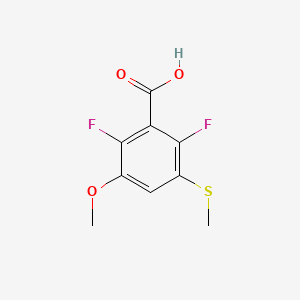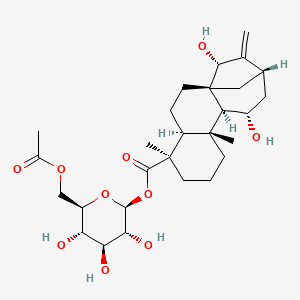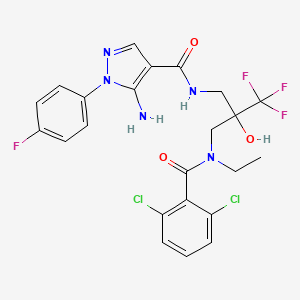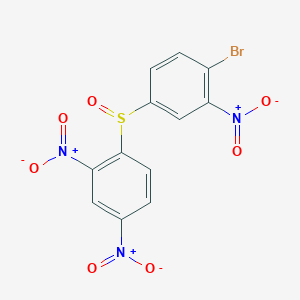
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is a complex organic compound characterized by the presence of bromine, nitro, and sulfinyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by bromination to add the bromine atom. The sulfinyl group is then introduced through a sulfoxidation reaction. Each step requires specific reagents and conditions to ensure the desired substitution and functionalization of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: Nitro groups can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in electrophilic and nucleophilic interactions, respectively. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-dinitrobenzene: Lacks the sulfinyl group, making it less versatile in redox reactions.
4-Bromo-3-nitrophenyl sulfone: Contains a sulfone group instead of a sulfinyl group, affecting its chemical reactivity.
2,4-Dinitrophenyl sulfoxide: Similar structure but without the bromine atom, altering its electrophilic properties.
Uniqueness
1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is unique due to the combination of bromine, nitro, and sulfinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1046-75-9 |
|---|---|
Formule moléculaire |
C12H6BrN3O7S |
Poids moléculaire |
416.16 g/mol |
Nom IUPAC |
1-(4-bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6BrN3O7S/c13-9-3-2-8(6-10(9)15(19)20)24(23)12-4-1-7(14(17)18)5-11(12)16(21)22/h1-6H |
Clé InChI |
SRTXXDIJSMABPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


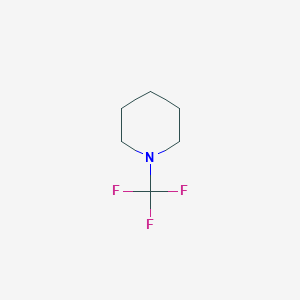
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
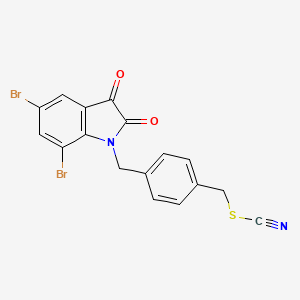


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
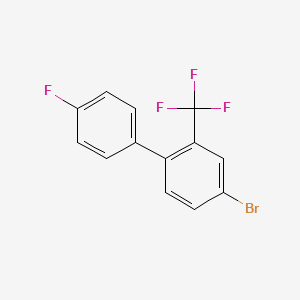
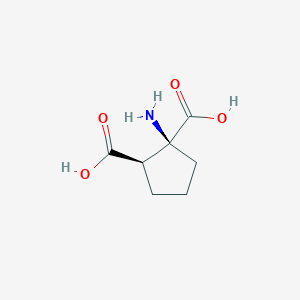
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
